3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQONZHUQWJTKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further modified to introduce the bromine and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
The structural and functional uniqueness of 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide can be contextualized by comparing it to analogs with modifications to the benzamide substituent, core heterocycle, or appended functional groups. Below is a detailed analysis:
Structural Analogues with Modified Benzamide Substituents
Key Observations :
- Bromine’s larger atomic radius and polarizability compared to chlorine may improve binding affinity in hydrophobic pockets .
Core-Modified Analogues
Key Observations :
- Acrylamide derivatives (e.g., ) introduce conformational flexibility and cyano-group-mediated dipole interactions, which may enhance target engagement .
- Oxalamide linkers (e.g., ) improve aqueous solubility, addressing a common limitation of rigid polycyclic systems .
Key Observations :
Biological Activity
3-Bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and pyridoquinolines and features a bromine atom and a ketone group in its structure. Its unique molecular configuration suggests possible interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.22 g/mol. The presence of functional groups such as the bromine atom and the ketone enhances its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. The mechanism involves binding to these targets which may inhibit their activity or alter their function. This interaction can lead to various biological effects depending on the target pathway involved.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways which could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several case studies have explored the broader class of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Investigated the anti-inflammatory effects of pyridoquinoline derivatives; showed significant reduction in cytokine levels in animal models. |
| Study B (2021) | Evaluated anticancer activity; reported induction of apoptosis in human cancer cell lines treated with related compounds. |
| Study C (2020) | Assessed antimicrobial properties; demonstrated effectiveness against Gram-positive bacteria. |
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Bromination : Introduction of the bromine atom using brominating agents.
- Formation of Amide Bond : Reaction between the appropriate amine and carboxylic acid derivative.
- Cyclization : Formation of the hexahydropyridoquinoline structure through cyclization reactions.
Q & A
Q. What are the key synthetic pathways for 3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide?
- Methodological Answer : Synthesis typically involves a multi-step process:
Core framework construction : The hexahydropyridoquinoline core is built via cyclization reactions using reagents like POCl₃ or polyphosphoric acid under controlled temperatures (80–120°C) .
Bromine introduction : Electrophilic aromatic substitution or halogen exchange reactions (e.g., using NBS or Br₂ in DCM) are employed to add the bromo substituent .
Benzamide coupling : The final step involves amide bond formation between the core and 3-bromobenzoyl chloride via Schotten-Baumann or HATU-mediated coupling in aprotic solvents (e.g., DMF or THF) .
- Key Considerations : Monitor reaction progress with TLC/HPLC and optimize stoichiometry to avoid over-halogenation.
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Use complementary analytical techniques:
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., bond angles, torsion angles) .
- NMR spectroscopy : Confirm substituent positions via (e.g., aromatic protons at δ 7.51–8.15 ppm) and NMR (carbonyl C=O at ~163 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 364–366 for bromine isotopes) .
- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1609 cm) .
Q. What preliminary biological activities have been reported?
- Methodological Answer : Initial screens suggest:
- Enzyme inhibition : Potential interaction with kinase or protease targets (IC values in µM range) via hydrophobic binding to the hexahydropyridoquinoline core .
- Antimicrobial activity : Moderate activity against Gram-positive bacteria (e.g., S. aureus MIC ~32 µg/mL) attributed to the bromobenzamide moiety .
- Cytotoxicity : Assessed via MTT assays (e.g., IC >50 µM in HeLa cells), indicating selectivity for non-mammalian targets .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Methodological Answer :
- Reaction optimization : Use Design of Experiments (DoE) to test variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMF, THF, DCM | THF (anhydrous) |
| Catalyst | HATU, EDCI | HATU (1.2 eq) |
| (Data from ) |
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (hexane/EtOH) improves purity (>98%) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding assays) .
- Impurity analysis : Use HPLC-MS to rule out side products (e.g., dehalogenated byproducts) .
- Cell line variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences .
Q. What computational strategies predict target interactions for SAR studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to kinase ATP pockets (e.g., prioritize residues with π-π stacking to the quinoline core) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity using partial least squares regression .
Q. How to design environmental fate studies for this compound?
- Methodological Answer : Follow protocols from environmental chemistry frameworks (e.g., OECD 307):
- Biodegradation : Aerobic soil metabolism studies (28-day incubation, LC-MS monitoring) .
- Aquatic toxicity : Daphnia magna acute toxicity tests (EC determination) .
- Adsorption : Batch experiments with varying soil pH (4–9) to measure K values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
